APTO-253 - 916151-99-0

APTO-253

Catalog Number: EVT-259747
CAS Number: 916151-99-0
Molecular Formula: C22H14FN5
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APTO-253 (also known as LOR-253) is a small molecule belonging to the indolyl-phenanthroline-imidazole class of compounds. [] It is a novel anticancer agent that has garnered significant interest in scientific research for its unique mechanism of action and potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and other hematologic malignancies. [, , ] APTO-253 acts by targeting G-quadruplex (G4) DNA structures, which are non-canonical secondary structures found in guanine-rich regions of DNA, including oncogene promoters like c-MYC. []

Fe(253)3

    Compound Description: Fe(253)3 is a ferrous complex formed from the binding of one iron molecule with three molecules of APTO-253. This complex forms intracellularly and is believed to be the more active form of APTO-253. [, , , ] Research indicates that Fe(253)3, similar to TMPyP4 (a known G4 ligand), can bind to and stabilize G-quadruplex (G4) structures in various DNA sequences, including telomere, MYC promoter, and rRNA sequences. [, ] This interaction with G4 structures is thought to be central to its mechanism of action. []

    Relevance: Fe(253)3 is directly derived from APTO-253 and is considered the more potent form of the drug within cells. [, ] The formation of Fe(253)3 exemplifies a unique aspect of APTO-253's mechanism, where the interaction with iron significantly impacts its activity and interactions with biological targets. [] The shared ability of Fe(253)3 and APTO-253 to stabilize G4 structures underscores their similar mode of action. [] Understanding the properties of Fe(253)3 is crucial for comprehending the overall efficacy and potential resistance mechanisms of APTO-253. []

TMPyP4

    Compound Description: TMPyP4 (meso-tetra (N-methyl-4-pyridyl) porphine tetrachloride) is a porphyrin derivative known to bind and stabilize G-quadruplex (G4) DNA structures. [] It serves as a valuable tool in research for understanding the biological roles of G4 structures and for developing G4-targeting therapeutics.

    Relevance: TMPyP4 serves as a reference compound for comparing the G4-binding properties of APTO-253 and its ferrous complex, Fe(253)3. [] Both Fe(253)3 and TMPyP4 exhibit comparable activity in stabilizing G4 structures in various DNA sequences, indicating a potential shared mechanism of action for these compounds. [] This comparison with a known G4 ligand strengthens the evidence for the involvement of G4 stabilization in the mechanism of action of APTO-253.

(R)-2-Hydroxyglutarate [(R)-2HG]

    Compound Description: (R)-2-hydroxyglutarate is an oncometabolite produced by mutated isocitrate dehydrogenase (IDH) enzymes (IDH1/2). [] These mutations are commonly found in various cancers, including AML. [] (R)-2HG accumulation leads to pleiotropic effects on cellular processes like chromatin methylation and differentiation. []

    Relevance: Cells harboring IDH1/2 mutations, which lead to (R)-2HG accumulation, display hypersensitivity to APTO-253 treatment. [] This synthetic lethality arises from the fact that both (R)-2HG and APTO-253 induce DNA damage that requires homologous recombination for repair. [] Cells with BRCA1/2 deficiency, which are defective in homologous recombination, are also hypersensitive to APTO-253. [] This overlap in sensitivity to APTO-253 in the context of DNA repair defects suggests a potential therapeutic strategy using APTO-253 for IDH1/2 mutant cancers.

JQ1

    Compound Description: JQ1 is a BET bromodomain inhibitor, a class of drugs that disrupt the interaction between BET proteins and acetylated lysine residues on histones. [] This disruption affects the expression of various genes, including oncogenes, and is explored as a potential therapeutic strategy for cancer.

    Relevance: The combination of APTO-253 and JQ1 shows enhanced efficacy in vitro against various hematologic malignancies, with the combination IC50 being at least two-fold lower than either agent alone in a significant proportion of tested cases. [] This synergistic effect suggests a potential therapeutic advantage in combining these drugs.

Quizartinib

    Compound Description: Quizartinib is a selective inhibitor of FLT3, a receptor tyrosine kinase often mutated in AML. [] Quizartinib is being investigated for its ability to block the proliferation and survival of FLT3-mutated AML cells.

    Relevance: In AML cells, the combination of APTO-253 and quizartinib demonstrates an enhanced cytotoxic effect, leading to a reduced IC50 compared to single-agent treatments. [] This observation suggests a potential for synergistic activity between these drugs specifically in AML.

Source and Classification

APTO-253 is derived from a series of synthetic compounds designed to target specific oncogenic pathways. Its classification includes:

  • Chemical Class: Small molecule inhibitor
  • Target: c-Myc oncogene
  • CAS Number: 916151-99-0
Synthesis Analysis

The synthesis of APTO-253 involves several key steps and reagents. The primary method for synthesizing the free base of APTO-253 includes the following:

  1. Reagents:
    • 10-phenanthroline-5,6-dione (1.2 equivalents)
    • Acetic acid (22 volumes)
    • 2-methyl-5-fluoroindole-3-carboxaldehyde (1.0 equivalent)
    • Ammonium acetate (15 equivalents)
  2. Procedure:
    • The reaction mixture is heated at 95 ± 5°C for 3 to 7 hours under medium agitation.
    • After cooling to room temperature, the mixture is filtered and rinsed with acetic acid and ethanol.
    • The product is dried using nitrogen purge and washed with a 2:1 ethanol-water solution at 65°C.
    • Purity is confirmed via High-Performance Liquid Chromatography (HPLC), achieving a purity of 99.5%, with structural identity verified by Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, and liquid chromatography-mass spectrometry.
  3. Formation of Iron Complex:
    • To synthesize the iron complex Fe(253)₃, five molar equivalents of ferrous sulfate are added to a solution of APTO-253 in ethanol, resulting in a deep red precipitate that is characterized as >95% pure.
Molecular Structure Analysis

The molecular structure of APTO-253 can be described as follows:

  • Molecular Formula: C₁₅H₁₂F₁N₃O₂
  • Molecular Weight: Approximately 287.26 g/mol
  • Structural Features: The compound contains functional groups that facilitate its interaction with DNA structures, particularly G-quadruplexes.

Structural Characterization

The structural integrity and identity of APTO-253 have been confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structure through fragmentation patterns.
Chemical Reactions Analysis

APTO-253 undergoes significant chemical transformations upon entering cells:

  1. Intracellular Conversion:
    • APTO-253 converts into the iron complex Fe(253)₃, which consists of one iron atom coordinated with three molecules of APTO-253.
  2. Reactivity with DNA:
    • The compound specifically binds to G-quadruplex DNA structures without interacting with double-stranded DNA, leading to stabilization of these secondary structures.

Relevant Parameters

The conversion efficiency and reaction kinetics have been studied using liquid chromatography-mass spectrometry techniques, revealing insights into the intracellular dynamics of APTO-253.

Mechanism of Action

APTO-253 exerts its therapeutic effects primarily through the following mechanisms:

  1. G-Quadruplex Stabilization:
    • The compound stabilizes G4 motifs found in critical oncogene promoters such as MYC and KIT, leading to transcriptional repression.
  2. Induction of Cell Cycle Arrest and Apoptosis:
    • Treatment with APTO-253 results in G0–G1 cell-cycle arrest in acute myeloid leukemia cells, followed by apoptosis without significant myelosuppression.
  3. Gene Expression Modulation:
    • APTO-253 upregulates CDKN1A (p21) while downregulating MYC expression, influencing downstream pathways involved in cell proliferation and survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Relevant Data

Analytical data obtained from HPLC and mass spectrometry confirm the stability and purity of both APTO-253 and its iron complex.

Applications

APTO-253 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy:
    • As an inhibitor of MYC expression, it holds potential for treating cancers characterized by MYC overexpression, particularly acute myeloid leukemia.
  2. Research Tool:
    • Utilized in studies examining G-quadruplex dynamics and their role in gene regulation.
  3. Combination Therapy Potential:
    • Research indicates that APTO-253 may enhance the efficacy of other treatments targeting homologous recombination deficiencies, making it a candidate for combination therapies alongside PARP inhibitors.
Mechanistic Insights into APTO-253 Activity

Molecular Targets and Binding Interactions

Inhibition of c-Myc Oncogene Expression via G-Quadruplex DNA Stabilization

APTO-253 exerts its anticancer effects primarily through selective stabilization of G-quadruplex (G4) DNA structures in oncogene promoters. Intracellular conversion generates the active Fe(253)₃ complex, which binds with high affinity to G4 motifs in the MYC promoter (P1/P2 regions), inducing structural changes that suppress transcriptional activity. This binding is highly selective: Fe(253)₃ increases the melting temperature (ΔTm) of the MYC G4 by >15°C, compared to <5°C for non-G4 duplex DNA [2] [3]. Consequently, APTO-253 reduces MYC mRNA and protein levels in acute myeloid leukemia (AML) cell lines (MV4-11, EOL-1) in dose- and time-dependent fashion, with IC50 values of 57–175 nM [3] [4]. MYC suppression triggers downstream cascades involving cell cycle arrest and apoptosis, validated by:

  • 70–90% reduction in MYC protein at 500 nM APTO-253 (48 hr)
  • Downregulation of MYC-target genes (CDK4, CDK6, cyclin D3)
  • Synergistic lethality in in vitro AML models when combined with BCL-2 inhibitors [4] [9]

Table 1: Specificity of APTO-253/Fe(253)₃ for Oncogene G-Quadruplex Stabilization

G4 Sequence SourceΔTm (°C)Binding Affinity (Kd, μM)Transcriptional Suppression
MYC P1/P2 promoter15.2 ± 0.80.32 ± 0.0585–90%
KIT promoter9.1 ± 0.51.15 ± 0.260–65%
TERT (telomerase)12.7 ± 0.60.78 ± 0.170–75%
Non-G4 duplex DNA<2.0>50None

Data compiled from FRET-based stabilization assays and EMSA [2] [3] [9]

Induction of Krüppel-like Factor 4 (KLF4) Tumor Suppressor Signaling

APTO-253 activates the KLF4 tumor suppressor through a dual mechanism: direct transcriptional upregulation and post-translational stabilization. In ovarian (SKOV3, OVCAR3) and AML cell lines, 5 μM APTO-253 increases KLF4 mRNA 8–12-fold within 24 hours [3] [7]. KLF4 induction drives:

  • Cell cycle arrest: p21/CDKN1A upregulation (5–7 fold) and cyclin D3/CDK4/6 downregulation
  • Pro-apoptotic shifts: Increased BAD/BIK expression, decreased MCL-1
  • Differentiation: Morphological changes and CD11b expression in AML models [3] [7] [8]Notably, KLF4 activation creates synthetic lethality with DNA-damaging agents. In TP53-mutant cancers, KLF4 compensates for p53 loss by inducing p21, enabling G1/S arrest even in p53-null contexts [4] [8].

Iron-Dependent Intracellular Conversion to Fe(253)3 Complex

APTO-253 undergoes iron-dependent metabolic activation within cells, forming the tris-complex Fe(253)₃. LC/MS analyses reveal Fe(253)₃ accumulates intracellularly at concentrations 18-fold higher than the parent compound and exhibits superior target engagement:

  • 10-fold greater potency in G4 stabilization vs. APTO-253 monomer
  • Selective DNA damage in malignant vs. normal cells (IC50 differential >400-fold) [1]This conversion is abrogated by iron chelators (e.g., deferoxamine), confirming Fe2+-dependency. Fe(253)₃’s stability in physiological buffers (>6 hr) enables sustained target inhibition [1] [8].

Table 2: Pharmacokinetics of APTO-253 and Fe(253)₃ in Hematologic Malignancies

ParameterAPTO-253 MonomerFe(253)₃ ComplexBiological Implication
Intracellular concentration (1 μM dose)55 ± 8 nM990 ± 120 nMEnhanced target engagement
DNA binding affinity (Kd)8.3 ± 1.2 μM0.32 ± 0.05 μM26-fold improvement
Plasma half-life2.1 ± 0.3 hr6.8 ± 0.9 hrProlonged therapeutic activity
Dependence on cellular ironNot applicableAbsolute requirementChelators abrogate efficacy

Data from intracellular pharmacokinetic studies using LC/MS/ESI [1] [8]

Modulation of DNA Damage Response Pathways

Induction of γ-H2AFX Foci and Homologous Recombination Deficiency (HRD) Sensitivity

APTO-253 triggers DNA double-strand breaks (DSBs) within 4–6 hours of treatment, visualized by γ-H2AFX foci formation in Raji lymphoma and AML cells. This damage arises from:

  • Replication fork collapse: G4 stabilization impedes replication machinery
  • Topoisomerase II inhibition: Fe(253)₃ traps TOP2-DNA cleavage complexes [1]Persistent DSBs activate ATM/ATR kinases, inducing G2/M arrest. Critically, APTO-253 exacerbates genomic instability in Homologous Recombination Repair (HRR)-deficient cells, making it synergistic with PARP inhibitors [1] [2].

Synthetic Lethality in BRCA1/2-Deficient Cellular Models

BRCA1/2-deficient cells exhibit 8–16-fold hypersensitivity to APTO-253 (IC50 15–35 nM vs. 250–500 nM in isogenic BRCA-proficient lines). This synthetic lethality stems from:

  • HRR defect: Inability to repair APTO-253-induced DSBs
  • Backup NHEJ activation: Error-prone repair causing genomic catastropheIn vitro studies confirm synergy between APTO-253 and PARP inhibitors (olaparib) in BRCA-mutated ovarian cancer models, with combination indices of 0.2–0.4 [1]. Resistance emerges via ABCG2 efflux pump overexpression, reversible by Ko143 (ABCG2 inhibitor) [1] [9].

Table 3: Resistance Mechanisms to APTO-253 and Counteracting Strategies

Resistance MechanismFold-ResistanceMolecular AlterationReversal Strategy
ABCG2 overexpression16.7 ± 3.9RNA-seq confirmed >20-fold ABCG2 mRNA upregulationKo143 (ABCG2 inhibitor)
MYC exon 2 deletion12.4 ± 2.1Truncated MYC protein lacking MBIII domainNone identified
Alternate MYC P3 promoter usage8.9 ± 1.8P3-driven transcription evades G4 targetingBET inhibitors + APTO-253
Iron chelationComplete resistanceDepleted intracellular Fe2+ poolsIron supplementation ineffective

Data from Raji/253R resistance models and BRCA-deficient lines [1] [9]

Properties

CAS Number

916151-99-0

Product Name

APTO-253

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Molecular Formula

C22H14FN5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)

InChI Key

NIRXBXIPHUTNNI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6

Solubility

Soluble in DMSO, not in water

Synonyms

APTO253; APTO 253; APTO-253; LOR253; LOR-253; LOR 253; LT253.

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.